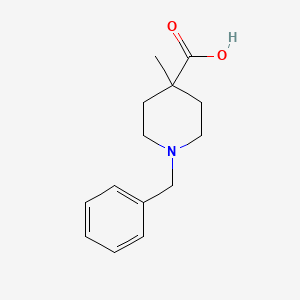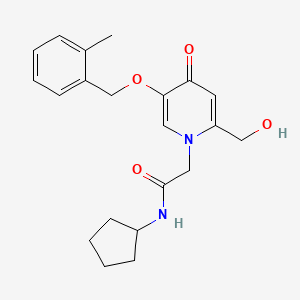
N-cyclopentyl-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Metabolites in Marine Actinobacteria
Research on marine actinobacteria Streptomyces sp. KMM 7210 identified new bioactive metabolites, showcasing the marine environment as a rich source for discovering novel compounds with potential applications in drug development and biotechnology. While the specific compound wasn't mentioned, the methodology and findings underscore the significance of marine-derived molecules in scientific research, including cytotoxic activities relevant to pharmaceutical development (Sobolevskaya et al., 2007).
Chemoselective Acetylation in Drug Synthesis
The study on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate for antimalarial drugs, showcases the relevance of chemical synthesis techniques in creating pharmacologically active molecules. This research could offer insights into methodologies for synthesizing related compounds, emphasizing precision in functional group modification for desired biological activities (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed the impact of hydrogen bonding on self-assembly processes and highlighted significant antioxidant activities. These findings suggest the potential of acetamide derivatives in developing coordination complexes with biomedical applications, including antioxidant agents (Chkirate et al., 2019).
Synthesis of Substituted Compounds
Research on the synthesis of substituted 1,3-cyclohexadienes and related compounds by Michael Reaction, involving cyclopentylidene and cyclohexylidene(cyano)acetamides, demonstrates the versatility of acetamide derivatives in chemical synthesis. This work provides a foundation for exploring the synthesis of complex molecular structures, potentially including derivatives of the compound (Dyachenko et al., 2004).
Advanced Pharmaceutical Applications
A study on benzyl N-acetylcarbamate potassium salts as reagents for synthesizing N-alkylacetamides and carbamates illustrates the strategic use of acetamide derivatives in developing pharmaceutical compounds. This research highlights the flexibility and importance of acetamide structures in synthesizing bioactive molecules, which could extend to the development of compounds similar to the one (Sakai et al., 2022).
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-6-2-3-7-16(15)14-27-20-11-23(18(13-24)10-19(20)25)12-21(26)22-17-8-4-5-9-17/h2-3,6-7,10-11,17,24H,4-5,8-9,12-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCUMYPHILDPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)
![2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2841915.png)
![[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate](/img/structure/B2841918.png)
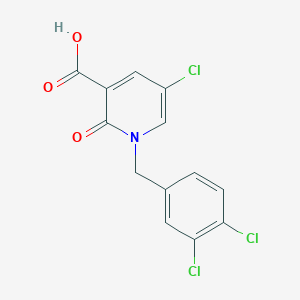
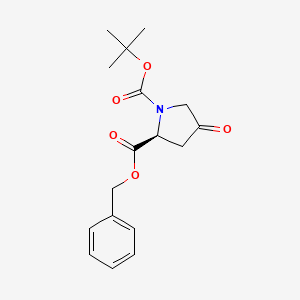
![3-({2-[(Piperidin-1-yl)methyl]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2841923.png)
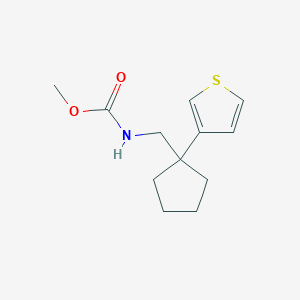
![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)
![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid](/img/structure/B2841926.png)
amine](/img/structure/B2841927.png)
